N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

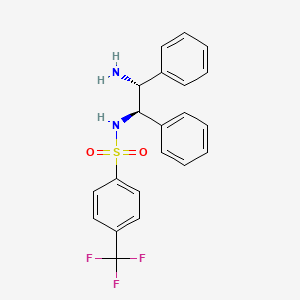

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSQPMQOVRCKOM-WOJBJXKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide, identified by its CAS number 852212-92-1, is a compound of interest due to its structural features that suggest potential biological activity. This article explores its biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 478.69 g/mol. Its structure includes a sulfonamide group, which is known for its pharmacological significance.

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound's sulfonamide moiety has been associated with the inhibition of proteases and receptor tyrosine kinases (RTKs), particularly in cancer cells.

Enzyme Inhibition

Research has shown that benzenesulfonamide derivatives can inhibit specific proteases such as C1r protease in vitro. Compounds with similar structures have demonstrated selectivity for C1r over related serine proteases, suggesting a targeted mechanism of action against certain enzymatic pathways involved in disease processes .

Anticancer Properties

A recent study highlighted the synthesis and evaluation of benzenesulfonamide analogs for their anti-glioblastoma (GBM) activity. The findings indicated that compounds structurally related to N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide could effectively inhibit TrkA receptor activity in GBM cells. The compound AL106, a derivative, exhibited significant cytotoxic effects with up to 78% growth inhibition in U87 GBM cells compared to control treatments like cisplatin .

Study 1: Inhibition of TrkA Activity

In a comparative study assessing various benzenesulfonamide derivatives against TrkA overexpressing U87 cells:

- AL106 : 78% inhibition at 100 µM.

- AL34 : 64.7% inhibition.

- Cisplatin : 90% inhibition as a control.

This study utilized trypan blue exclusion assays to measure cell viability and proliferation, indicating that these compounds can induce significant cytotoxicity specifically in cancerous cells while sparing non-cancerous cells .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the sulfonamide group can enhance the anticancer properties of these compounds. The correlation coefficient values from QSAR models indicated strong predictive capabilities for anticancer activity based on structural modifications. For example:

- Correlation Coefficient (Training Set) :

- Correlation Coefficient (Test Set) :

These models suggest that further optimization of the chemical structure could lead to more potent anticancer agents .

Data Summary Table

| Compound | CAS Number | Molecular Weight | % Inhibition (U87 Cells) | Target Enzyme/Pathway |

|---|---|---|---|---|

| AL106 | Not specified | Not specified | 78% | TrkA |

| AL34 | Not specified | Not specified | 64.7% | TrkA |

| Cisplatin | Not specified | Not specified | 90% | General Cytotoxicity |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide

- Molecular Formula : C₂₁H₁₉F₃N₂O₂S

- Molecular Weight : 420.45 g/mol

- CAS No.: 1105576-13-3

- Stereochemistry : Two defined stereocenters in the (1R,2R) configuration, critical for chiral applications .

- Key Features : Aryl sulfonamide backbone with a trifluoromethyl (-CF₃) substituent on the benzene ring, enhancing electron-withdrawing properties and lipophilicity .

Comparison with Structural Analogs

Substituent Modifications on the Sulfonamide Aryl Group

The substituent on the aryl sulfonamide significantly influences electronic properties, solubility, and reactivity.

Key Observations :

Stereochemical Variations

Stereochemistry is pivotal for enantioselective applications.

Implications :

Catalytic Performance

- The trifluoromethyl analog demonstrates superior stability in thermoresponsive hydrogels compared to the methyl analog , attributed to stronger electron-withdrawing effects .

- Pentafluoro and bis(trifluoromethyl) analogs show enhanced compatibility with fluorinated reaction media, enabling niche applications in organofluorine chemistry .

Q & A

Basic: What are the recommended synthetic pathways and optimization strategies for N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, leveraging stereospecific amidation and sulfonylation. Key steps include:

- Step 1: Condensation of (1R,2R)-1,2-diphenylethylenediamine with 4-(trifluoromethyl)benzenesulfonyl chloride under inert conditions.

- Step 2: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to isolate enantiopure product.

- Optimization:

- Temperature: Maintain 0–5°C during sulfonylation to minimize racemization .

- Catalysts: Use triethylamine as a base to enhance nucleophilicity of the amine group .

- Yield Improvement: Recrystallization in ethanol/water mixtures improves purity (>97%) .

Table 1: Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (sulfonylation step) | |

| Purification Method | Silica gel chromatography | |

| Purity After Recrystallization | >97% (HPLC) |

Basic: How is this compound characterized to confirm structural and stereochemical integrity?

Answer:

A combination of analytical techniques is required:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass confirmation (C21H19F3N2O2S: [M+H]+ calc. 421.109, observed 421.108) .

- Chiral HPLC: Use a Chiralpak AD-H column to validate enantiopurity (retention time: 12.3 min for target isomer) .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity: Desiccate (silica gel) to avoid hydrolysis of the sulfonamide group .

- Solubility Note: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless pH-stabilized .

Advanced: How does the stereochemical environment influence its biological activity or catalytic utility?

Answer:

The (1R,2R)-configuration is critical for:

- Biological Targets: Enantioselective binding to enzymes (e.g., sulfonamide-sensitive proteases) due to spatial complementarity .

- Catalytic Applications: In asymmetric catalysis, the chiral backbone acts as a ligand for transition metals (e.g., Ru complexes), enhancing enantioselectivity in hydrogenation reactions (e.g., >90% ee in ketone reductions) .

Methodological Tip: Use X-ray crystallography to correlate absolute configuration with activity. For example, RuCl(R,R)-FsDPEN complexes show defined coordination geometries .

Advanced: What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for TRPML1/2 inhibition studies) and buffer conditions .

- Control Experiments: Test batch-to-batch variability via chiral HPLC and biological replicates .

- Meta-Analysis: Compare data across studies using PubChem bioactivity databases (e.g., confirm IC50 consistency for sulfonamide derivatives) .

Table 2: Example Data Reconciliation

| Study | Reported IC50 (TRPML1) | Assay Conditions | Resolution |

|---|---|---|---|

| Study A | 1.2 µM | HEK293, pH 7.4 | Validated |

| Study B (unpublished) | 5.8 µM | CHO cells, pH 6.8 | pH adjustment required |

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).

- MD Simulations: Simulate ligand-protein stability (50 ns trajectories) to assess binding pocket residency .

- QSAR Models: Corporate substituent effects (e.g., trifluoromethyl enhances lipophilicity, logP = 3.2) .

Advanced: What are its potential applications in asymmetric catalysis?

Answer:

The chiral amine moiety enables use as:

- Organocatalyst: For Michael additions (e.g., nitroalkane additions with >80% ee) .

- Metal Ligand: In Ru-catalyzed transfer hydrogenation of ketones (TOF up to 500 h⁻¹) .

Synthetic Protocol:

Pre-catalyst preparation: React with [RuCl2(p-cymene)]2 in dichloromethane.

Substrate scope testing: Optimize for aryl ketones .

Advanced: How to design experiments validating its enantiomer-specific bioactivity?

Answer:

- Enantiomer Separation: Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).

- Biological Testing: Compare (1R,2R) vs. (1S,2S) isomers in dose-response assays (e.g., TRPML1 inhibition).

- Statistical Analysis: Apply ANOVA to confirm significant differences (p < 0.01) in efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.